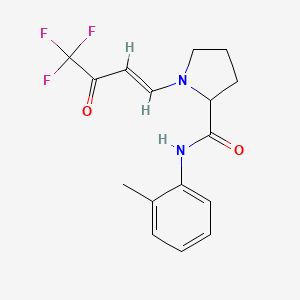

(E)-N-(o-tolyl)-1-(4,4,4-trifluoro-3-oxobut-1-en-1-yl)pyrrolidine-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(E)-N-(o-tolyl)-1-(4,4,4-trifluoro-3-oxobut-1-en-1-yl)pyrrolidine-2-carboxamide is a synthetic organic compound characterized by its unique structural features, including a trifluoromethyl group, a pyrrolidine ring, and an enone moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(o-tolyl)-1-(4,4,4-trifluoro-3-oxobut-1-en-1-yl)pyrrolidine-2-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Enone Moiety: This can be achieved through aldol condensation reactions involving appropriate ketones and aldehydes under basic conditions.

Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

Formation of the Pyrrolidine Ring: This can be synthesized via cyclization reactions involving amines and suitable carbonyl compounds.

Coupling Reactions: The final step involves coupling the pyrrolidine ring with the enone moiety, often using amide bond formation techniques such as the use of coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the enone moiety, using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction of the enone moiety can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Nitric acid, halogens.

Major Products

Oxidation Products: Carboxylic acids or ketones.

Reduction Products: Alcohols or alkanes.

Substitution Products: Nitro compounds, halogenated aromatics.

Aplicaciones Científicas De Investigación

Chemistry

Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

Drug Development:

Biochemical Studies: Used in studies to understand enzyme interactions and metabolic pathways.

Medicine

Therapeutic Agents: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Industry

Material Science: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.

Mecanismo De Acción

The mechanism of action of (E)-N-(o-tolyl)-1-(4,4,4-trifluoro-3-oxobut-1-en-1-yl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways such as inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.

Comparación Con Compuestos Similares

Similar Compounds

N-(o-tolyl)-1-(4,4,4-trifluoro-3-oxobut-1-en-1-yl)pyrrolidine-2-carboxamide: Lacks the (E)-configuration, which may affect its reactivity and biological activity.

(E)-N-(p-tolyl)-1-(4,4,4-trifluoro-3-oxobut-1-en-1-yl)pyrrolidine-2-carboxamide: Similar structure but with a para-substituted tolyl group, potentially altering its chemical and biological properties.

Uniqueness

The (E)-configuration and the specific substitution pattern of (E)-N-(o-tolyl)-1-(4,4,4-trifluoro-3-oxobut-1-en-1-yl)pyrrolidine-2-carboxamide confer unique reactivity and interaction profiles, making it distinct from its analogs.

Feel free to adapt this framework to include specific details and data relevant to your compound

Actividad Biológica

(E)-N-(o-tolyl)-1-(4,4,4-trifluoro-3-oxobut-1-en-1-yl)pyrrolidine-2-carboxamide, commonly referred to as F4-TPA, is a synthetic compound under investigation for its potential biological activities. This molecule features a pyrrolidine ring and a trifluoromethyl ketone moiety, which may contribute to its unique chemical reactivity and biological properties.

Chemical Structure

The structural formula of F4-TPA can be represented as follows:

This structure includes:

- Pyrrolidine ring : A five-membered nitrogen-containing heterocycle.

- o-Tolyl group : A methyl-substituted phenyl group that enhances lipophilicity.

- Trifluoromethyl ketone : This functional group is known for its role in increasing the compound's reactivity and potential biological interactions.

Research indicates that F4-TPA may exhibit several biological activities, including:

- Antioxidant Activity : The trifluoromethyl group is known to enhance electron-withdrawing properties, potentially leading to increased antioxidant activity.

- Antimicrobial Properties : Similar compounds have shown efficacy against various microbial strains, suggesting that F4-TPA may also possess antimicrobial effects.

- Neuroprotective Effects : The pyrrolidine structure is often associated with neuroprotective properties in other compounds.

Comparative Analysis with Similar Compounds

To understand the potential of F4-TPA better, it can be compared with other structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Methylpyridine | Methyl group on pyridine | Antimicrobial |

| 2-Aminopyridine | Amino group substitution on pyridine | Neuroprotective |

| 4-Trifluoromethylphenol | Trifluoromethyl group on phenolic structure | Antioxidant |

F4-TPA's unique combination of functional groups may confer distinct reactivity patterns and biological activities compared to these compounds.

In Vitro Studies

Recent studies have explored the interactions of F4-TPA with various biological targets:

- Cell Viability Assays : In vitro assays demonstrated that F4-TPA exhibits dose-dependent cytotoxicity against certain cancer cell lines while sparing normal cells. This selectivity indicates potential for targeted cancer therapies.

- Oxidative Stress Models : Experiments involving oxidative stress models showed that F4-TPA could significantly reduce markers of oxidative damage in cultured cells, suggesting its role as a protective agent against cellular damage.

In Vivo Studies

Preliminary animal studies have indicated that F4-TPA may modulate inflammatory pathways:

- Inflammation Models : In models of acute inflammation, administration of F4-TPA resulted in reduced levels of pro-inflammatory cytokines and improved histological outcomes in affected tissues.

Propiedades

IUPAC Name |

N-(2-methylphenyl)-1-[(E)-4,4,4-trifluoro-3-oxobut-1-enyl]pyrrolidine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17F3N2O2/c1-11-5-2-3-6-12(11)20-15(23)13-7-4-9-21(13)10-8-14(22)16(17,18)19/h2-3,5-6,8,10,13H,4,7,9H2,1H3,(H,20,23)/b10-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEHHQQRKKPKTMC-CSKARUKUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)C2CCCN2C=CC(=O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1NC(=O)C2CCCN2/C=C/C(=O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17F3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.